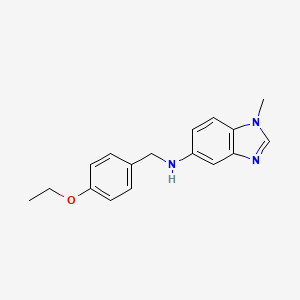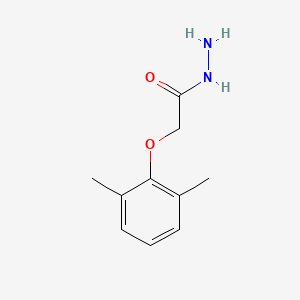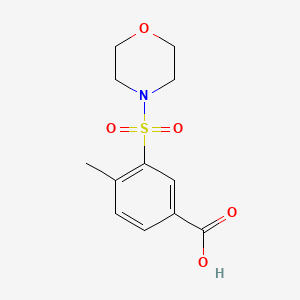
1-三苯甲基-1H-咪唑-2-甲醛
概述
描述
1-Trityl-1H-imidazole-2-carbaldehyde (1TIC) is a synthetic organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents such as acetone, dichloromethane, and ethyl acetate. 1TIC has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
科学研究应用
化学性质
“1-三苯甲基-1H-咪唑-2-甲醛” 是一种化学化合物,其分子式为 C23H18N2O . 它的平均质量为 338.402 Da,单一同位素质量为 338.141907 Da . 该化合物属于 醛类 .
合成
该化合物可以通过各种化学反应合成。 例如,已经报道了一种流动化学方法,该方法可在环境温度下快速高效地形成相关的化合物 2-锂代-1-(三苯甲基)咪唑 . 该方法在较短的反应时间内 (<1 分钟) 实现了中等至高产率 (40–94%) .
研究用途
“1-三苯甲基-1H-咪唑-2-甲醛” 主要用于研究目的 . 它经常用作有机化学领域中更复杂分子合成中的构建块 .
商业供应
治疗潜力
虽然 “1-三苯甲基-1H-咪唑-2-甲醛” 的具体治疗应用尚不可知,但含有咪唑的化合物已被研究其潜在的治疗益处 . 然而,需要更多研究来确定该化合物的具体治疗潜力。
未来研究方向
鉴于其化学性质以及含有咪唑的化合物潜在的治疗益处, “1-三苯甲基-1H-咪唑-2-甲醛” 可以成为未来药物化学、药物发现和其他相关领域的研究对象 .
安全和危害
作用机制
Target of Action
It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Imidazole derivatives are known to undergo various chemical reactions, including condensation with amino acids . This suggests that 1-Trityl-1H-imidazole-2-carbaldehyde may interact with its targets through similar mechanisms.
Result of Action
Safety data suggests that the compound may cause skin and eye irritation, and may also affect the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Trityl-1H-imidazole-2-carbaldehyde, it’s recommended to avoid dust formation, inhalation, and contact with skin and eyes. The compound should be handled with personal protective equipment in a well-ventilated area .
生化分析
Biochemical Properties
1-Trityl-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent modifications while others are non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
Cellular Effects
The effects of 1-Trityl-1H-imidazole-2-carbaldehyde on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating their activity .
Molecular Mechanism
At the molecular level, 1-Trityl-1H-imidazole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Trityl-1H-imidazole-2-carbaldehyde can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Trityl-1H-imidazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant response. High doses of the compound can lead to toxicity, affecting various organs and systems in the body .
Metabolic Pathways
1-Trityl-1H-imidazole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to a buildup of certain metabolites. Additionally, it can affect the activity of cofactors, altering their availability and function in metabolic reactions .
Transport and Distribution
The transport and distribution of 1-Trityl-1H-imidazole-2-carbaldehyde within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells by specific membrane transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its distribution within tissues, affecting its overall activity .
Subcellular Localization
1-Trityl-1H-imidazole-2-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
1-tritylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVILFCVZUELEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347140 | |
| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67478-50-6 | |
| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)




![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)


![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)
